molecular formula C14H11BrO2 B5699597 3-Bromo-4-methoxybenzophenone

3-Bromo-4-methoxybenzophenone

Cat. No.: B5699597
M. Wt: 291.14 g/mol
InChI Key: SGPFOQDTPIYOFM-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and methoxy groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromoanisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOMe) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Substitution: Formation of 3-methoxy-4-substituted benzophenone derivatives.

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzophenone involves its interaction with specific molecular targets. The bromine and methoxy substituents influence the compound’s reactivity and binding affinity. The carbonyl group in the benzophenone structure can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    4-Bromo-4’-methoxybenzophenone: Similar structure but with different substitution pattern.

    4-Methoxybenzophenone: Lacks the bromine substituent.

    3-Bromo-4-hydroxybenzophenone: Hydroxy group instead of methoxy.

Uniqueness: 3-Bromo-4-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPFOQDTPIYOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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